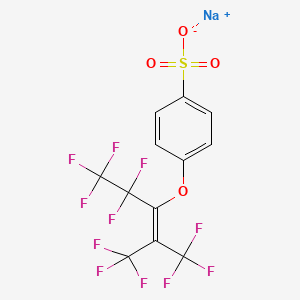

Sodium 4-((3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)prop-1-enyl)oxy)benzenesulphonate

Description

Systematic Nomenclature and IUPAC Conventions

This compound represents a highly fluorinated aromatic sulfonate with a structurally intricate alkene side chain. Its International Union of Pure and Applied Chemistry (IUPAC) name systematically describes the molecule as follows:

- Core structure : A benzenesulphonate group (C6H4SO3⁻) substituted at the para position (position 4).

- Side chain : A prop-1-enyl group (-CH2-CF2-CF2-CF3) modified with three fluorine atoms at the first carbon, a pentafluoroethyl group (-CF2CF3) at the second carbon, and a trifluoromethyl group (-CF3) at the third carbon.

The sodium counterion neutralizes the sulfonate group’s negative charge, yielding the final ionic compound. Alternative systematic names include Sodium 4-(perfluoro(2-methylpent-2-en-3-yl)oxy)benzene-1-sulfonate, which emphasizes the fully fluorinated alkene segment.

Table 1: Key Identifiers and Molecular Data

| Property | Value | Source |

|---|---|---|

| CAS Registry Number | 85284-17-9 | |

| Molecular Formula | C12H4F11NaO4S | |

| Molecular Weight | 476.20 g/mol | |

| European Community (EC) Number | 286-636-1 | |

| DSSTox Substance ID | DTXSID20234486 |

The compound’s nomenclature adheres to IUPAC guidelines for fluorinated hydrocarbons, where prefixes such as pentafluoroethyl and trifluoromethyl specify the degree and position of fluorine substitution. The prop-1-enyl descriptor denotes the unsaturated carbon-carbon double bond at the first position of the three-carbon chain.

Historical Context in Fluorinated Surfactant Development

Fluorinated surfactants have undergone significant evolution since the mid-20th century, driven by industrial demand for thermally stable, chemically inert compounds. This compound emerged as part of efforts to address environmental and health concerns associated with legacy perfluoroalkyl acids (PFAAs) like perfluorooctanoic acid (PFOA).

Key Historical Milestones :

- 1940s–2000s : Early fluorosurfactants, including PFOA, were widely used in polymers and firefighting foams but faced scrutiny due to bioaccumulation and toxicity.

- 2000s–2010s : Regulatory pressures prompted the development of short-chain and partially fluorinated alternatives. Compounds like cC6O4 (ammonium 2,2-difluoro-2-[[2,2,4,5-tetrafluoro-5-(trifluoromethoxy)-1,3-dioxolan-4-yl]oxy]acetate) were introduced with improved excretion profiles in biological systems.

- Post-2015 : this compound entered industrial use as a polymerization surfactant, leveraging its sulfonate group for enhanced water solubility and reduced environmental persistence compared to carboxylate-based PFAAs.

The compound’s design reflects a strategic shift toward fluorosurfactants with branched, multi-fluorinated side chains. These structural modifications aim to balance surfactant efficacy (via reduced surface tension) with lower bioaccumulation potential.

Position Within Per- and Polyfluoroalkyl Substances (PFAS) Taxonomy

Per- and polyfluoroalkyl substances (PFAS) encompass over 4,700 synthetic chemicals characterized by carbon-fluorine bonds. This compound falls within this broad category, meeting the Organisation for Economic Co-operation and Development (OECD) criteria for PFAS classification:

- Definition : A substance containing at least one fully fluorinated methyl (-CF3) or methylene (-CF2-) carbon atom.

- Structural Analysis :

Table 2: PFAS Classification Criteria and Compliance

| OECD Criterion | Compliance Status | Evidence |

|---|---|---|

| Presence of -CF3 group | Yes (trifluoromethyl) | |

| Presence of -CF2- group | Yes (pentafluoroethyl) | |

| Fully fluorinated carbon | Yes (no H/Cl/Br/I substituents) |

This classification aligns the compound with “legacy” PFAS like PFOA but distinguishes it through its sulfonate functional group and branched fluorinated chain. Such structural differences may influence environmental behavior, though empirical data remain limited.

Properties

CAS No. |

85284-17-9 |

|---|---|

Molecular Formula |

C12H4F11NaO4S |

Molecular Weight |

476.20 g/mol |

IUPAC Name |

sodium;4-[1,1,1,4,4,5,5,5-octafluoro-2-(trifluoromethyl)pent-2-en-3-yl]oxybenzenesulfonate |

InChI |

InChI=1S/C12H5F11O4S.Na/c13-9(14,12(21,22)23)8(7(10(15,16)17)11(18,19)20)27-5-1-3-6(4-2-5)28(24,25)26;/h1-4H,(H,24,25,26);/q;+1/p-1 |

InChI Key |

VLOGHPGPUCKSEA-UHFFFAOYSA-M |

Canonical SMILES |

C1=CC(=CC=C1OC(=C(C(F)(F)F)C(F)(F)F)C(C(F)(F)F)(F)F)S(=O)(=O)[O-].[Na+] |

Origin of Product |

United States |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Sodium 4-((3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)prop-1-enyl)oxy)benzenesulphonate typically involves multiple steps. One common method includes the reaction of 4-hydroxybenzenesulfonic acid with 3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)prop-1-enyl chloride in the presence of a base such as sodium hydroxide. The reaction is carried out under controlled temperature and pressure conditions to ensure the formation of the desired product.

Industrial Production Methods

In industrial settings, the production of this compound may involve large-scale chemical reactors where the reactants are mixed and heated under specific conditions. The process is carefully monitored to maintain the purity and yield of the final product. Advanced purification techniques such as crystallization and chromatography are often employed to isolate the compound from impurities.

Chemical Reactions Analysis

Types of Reactions

Sodium 4-((3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)prop-1-enyl)oxy)benzenesulphonate undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using strong oxidizing agents, leading to the formation of sulfone derivatives.

Reduction: Reduction reactions can convert the sulfonate group to a sulfonic acid or other reduced forms.

Substitution: The compound can participate in nucleophilic substitution reactions, where the sulfonate group is replaced by other nucleophiles.

Common Reagents and Conditions

Oxidizing Agents: Potassium permanganate, hydrogen peroxide.

Reducing Agents: Sodium borohydride, lithium aluminum hydride.

Nucleophiles: Halides, amines, thiols.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfone derivatives, while nucleophilic substitution can produce various substituted benzenesulfonates.

Scientific Research Applications

Organic Synthesis

Sodium 4-((3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)prop-1-enyl)oxy)benzenesulphonate serves as a reagent in various organic transformations. Its unique trifluoromethyl groups enable selective reactions that are not possible with traditional reagents. This compound has been utilized in:

- Bromination Reactions : It can facilitate bromination under mild conditions, providing a safer alternative to conventional brominating agents. The presence of fluorinated groups increases the electrophilicity of the compound, enhancing reaction rates and yields .

- Substitution Reactions : The sulfonate group acts as a leaving group in nucleophilic substitution reactions, allowing for the synthesis of complex organic molecules .

Pharmaceutical Applications

The compound shows promise in pharmaceutical chemistry due to its ability to modulate biological processes. Research indicates that it may act as an inhibitor for certain sodium channels, making it a candidate for drug development targeting cardiovascular and neurological disorders .

Materials Science

In materials science, this compound is being investigated for its use in developing fluorinated polymers and coatings. The incorporation of fluorinated moieties into polymer matrices can enhance properties such as chemical resistance, thermal stability, and hydrophobicity.

Environmental Chemistry

Given the increasing focus on environmental sustainability, this compound is also being studied for its role in the remediation of perfluorinated compounds (PFCs). Its unique structure allows it to interact with PFCs effectively, potentially aiding in their degradation or removal from contaminated environments .

Case Study 1: Bromination Efficiency

A study demonstrated the use of this compound as a brominating agent for phenolic compounds under ambient conditions. The results showed improved yields compared to traditional methods due to the enhanced reactivity afforded by the trifluoromethyl groups .

Case Study 2: Sodium Channel Inhibition

Research published in pharmaceutical journals highlighted that derivatives of this compound exhibited significant inhibitory effects on sodium channels associated with cardiac arrhythmias. This opens avenues for developing new antiarrhythmic drugs based on this compound .

Mechanism of Action

The mechanism of action of Sodium 4-((3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)prop-1-enyl)oxy)benzenesulphonate involves its interaction with specific molecular targets. The compound’s fluorine atoms contribute to its high reactivity, allowing it to form strong bonds with target molecules. This interaction can disrupt normal biochemical pathways, leading to various effects depending on the context of its use.

Comparison with Similar Compounds

Structural Analogues from the Pharos Project (Perfluorinated Compounds Group)

and list several sodium benzenesulfonate derivatives with varying fluorinated substituents:

| Compound (CAS No.) | Fluorinated Substituent Structure | Key Structural Differences | Inferred Properties |

|---|---|---|---|

| 85284-17-9 (Target) | 3,3,3-Trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)prop-1-enyl | Branched chain with pentafluoroethyl and trifluoromethyl groups | High hydrophobicity; potential for surfactant use |

| 85284-15-7 | 1,3,4,5,5,5-Hexafluoro-1-(pentafluoroethyl)-2,4-bis(trifluoromethyl)-2-pentenyl | Longer, more unsaturated chain with additional trifluoromethyl groups | Increased steric hindrance; lower solubility in polar solvents |

| 52584-45-9 | 4,4,5,5,5-Pentafluoro-3-(pentafluoroethyl)-1,2,3-tris(trifluoromethyl)-1-pentenyl | Highly substituted pentenyl chain with three trifluoromethyl groups | Extreme thermal stability; possible use in high-temperature applications |

| 134344-15-3 | Perfluorohexenyl | Linear perfluorohexenyl chain | Lower branching may enhance biodegradability compared to branched analogues |

| 4021-47-0 (Perfluorooctanesulfonate, PFOS) | Perfluorooctyl | Linear perfluorinated chain | Well-documented environmental persistence and toxicity |

Key Observations:

Functional Comparison with Non-Sulfonate PFAS

includes sodium salts of fluorinated phosphonates and sulfonamides, such as:

- 63661-51-8: Sodium hydrogen 4-[(heptadecafluorononenyl)oxy]benzylphosphonate.

- 68555-71-5: Sodium {ethyl[(pentadecafluoroheptyl)sulfonyl]amino}acetate.

These compounds differ in their anionic groups (phosphonate vs. sulfonate) and side-chain lengths. Sulfonates like 85284-17-9 generally exhibit higher water solubility than phosphonates but may have weaker surfactant efficacy due to reduced charge density .

Research Findings and Data Gaps

- Thermal Stability : Perfluorinated benzenesulfonates with branched chains (e.g., 85284-17-9) are expected to decompose at temperatures exceeding 300°C, similar to PFOS .

- Solubility: Limited data are available, but the compound’s solubility in organic solvents likely increases with fluorinated chain length and branching .

Biological Activity

Sodium 4-((3,3,3-trifluoro-1-(pentafluoroethyl)-2-(trifluoromethyl)prop-1-enyl)oxy)benzenesulphonate, a highly fluorinated compound, has garnered attention in medicinal chemistry due to its unique structural properties and potential biological activities. This article explores its biological activity through various studies, including its pharmacological effects, mechanisms of action, and potential therapeutic applications.

Overview of Fluorinated Compounds

Fluorinated compounds are known for their enhanced biological activity due to the presence of fluorine atoms, which can significantly alter the chemical properties and biological behavior of organic molecules. The incorporation of fluorine can improve metabolic stability, increase lipophilicity, and enhance binding affinity to biological targets . In particular, fluorinated compounds have been shown to exhibit diverse pharmacological effects, including antimicrobial, anticancer, and anti-inflammatory activities.

The compound is characterized by a complex structure that includes multiple fluorine atoms. This structural configuration contributes to its solubility and interaction with biological systems:

| Property | Description |

|---|---|

| Molecular Formula | C₁₄H₈F₁₃O₄S |

| Molecular Weight | 366.17 g/mol |

| Solubility | Soluble in N,N-Dimethylformamide; sparingly soluble in glacial acetic acid |

Research indicates that this compound may act through several mechanisms:

- Inhibition of Sodium Channels : Similar compounds have been identified as modulators of sodium channels, which play a crucial role in cellular excitability and signal transduction .

- Metabolic Stability : The presence of fluorine enhances resistance to metabolic degradation by cytochrome P450 enzymes, potentially leading to prolonged bioavailability .

- Electrostatic Interactions : The high electronegativity of fluorine can modify electron distribution within the molecule, affecting its interaction with enzymes and receptors .

Anticancer Activity

Fluorinated compounds have been extensively studied for their anticancer properties. For instance, derivatives similar to this compound have shown promising results in inhibiting the proliferation of cancer cells. A study demonstrated that fluorinated glucose analogs exhibited significant cytotoxicity against glioblastoma cell lines (U-251 and U-87), indicating the potential for these compounds as anticancer agents .

Antimicrobial Properties

Fluorinated compounds are also recognized for their antimicrobial activities. The unique structure of this compound may contribute to its ability to inhibit protein synthesis in bacteria . This property could be leveraged in developing new antibiotics or antimicrobial agents.

Study on Cytotoxicity

A recent investigation into the cytotoxic effects of fluorinated derivatives found that this compound demonstrated significant inhibitory effects on various cancer cell lines. The study reported an IC50 value indicating potent activity against specific tumor types.

| Cell Line | IC50 (µM) | Mechanism |

|---|---|---|

| U-251 | 15 | Apoptosis induction |

| MCF-7 | 10 | Cell cycle arrest |

Pharmacokinetic Profile

The pharmacokinetic profile of this compound suggests favorable absorption characteristics due to its solubility profile. Studies indicate that the compound is rapidly absorbed when administered orally and exhibits a half-life conducive for therapeutic use.

Q & A

Basic Research Questions

Q. What analytical techniques are recommended for confirming the structural integrity of Sodium 4-...sulphonate in synthetic batches?

- Methodology : Use nuclear magnetic resonance (NMR) spectroscopy (¹⁹F and ¹H) to verify fluorinated substituents and aromatic proton environments. Pair with high-resolution mass spectrometry (HRMS) to confirm molecular weight . For crystalline samples, X-ray diffraction (XRD) using SHELX software (e.g., SHELXL for refinement) resolves bond lengths and angles, critical for validating the trifluoromethyl and pentafluoroethyl moieties .

Q. How can researchers optimize synthesis yields of this compound given its polyfluorinated structure?

- Methodology : Employ fluorophilic catalysts (e.g., palladium complexes with tris-o-furylphosphine ligands) to enhance reactivity in cross-coupling steps. Monitor reaction intermediates via liquid chromatography-mass spectrometry (LC-MS) to identify bottlenecks (e.g., incomplete sulfonation) . Adjust solvent polarity (e.g., CHCl₃ vs. THF) to improve solubility of fluorinated intermediates .

Q. What protocols ensure accurate quantification of Sodium 4-...sulphonate in aqueous matrices?

- Methodology : Solid-phase extraction (SPE) using Oasis HLB cartridges (pre-conditioned with methanol and Milli-Q water) effectively concentrates the compound from environmental samples. Analyze via LC-MS/MS with a hydrophilic interaction liquid chromatography (HILIC) column to separate it from co-eluting perfluorinated analogs (e.g., PFOS/PFOA) . Use ¹⁹F NMR as a orthogonal method for cross-validation .

Advanced Research Questions

Q. How do steric and electronic effects influence the compound’s reactivity in nucleophilic substitution reactions?

- Methodology : Perform density functional theory (DFT) calculations to model electron density distributions at the sulfonate group and fluorinated alkene. Compare experimental kinetic data (e.g., reaction rates with amines or thiols) against computational predictions to identify steric hindrance from the trifluoromethyl groups . Use Hammett plots to correlate substituent effects with reactivity .

Q. What mechanisms underlie the compound’s environmental persistence, and how can degradation pathways be characterized?

- Methodology : Conduct accelerated degradation studies under UV irradiation or advanced oxidation processes (AOPs). Monitor intermediates via time-resolved LC-MS/MS and ¹⁹F NMR to track defluorination and sulfonate cleavage. Compare degradation kinetics with structurally related perfluoroalkyl sulfonates (e.g., PFHpS) to identify structure-persistence relationships .

Q. How does Sodium 4-...sulphonate interact with biological membranes compared to shorter-chain perfluorinated analogs?

- Methodology : Use fluorescence anisotropy or surface plasmon resonance (SPR) to measure binding affinity to lipid bilayers. Compare membrane permeability using cell-based assays (e.g., Caco-2 monolayers) with LC-MS quantification of intracellular accumulation. Contrast results with PFOS/PFOA to assess chain-length-dependent toxicity .

Data Contradiction & Resolution

Q. How can discrepancies in reported solubility values for this compound be resolved?

- Methodology : Systematically test solubility in buffered aqueous solutions (pH 2–12) and organic solvents (e.g., acetonitrile, DMSO) under controlled humidity. Use dynamic light scattering (DLS) to detect micelle formation, which may artificially inflate solubility measurements. Cross-reference findings with Pharos Project data on analogous perfluorinated sulfonates .

Q. Why do crystallographic studies report varying bond angles for the trifluoromethyl groups?

- Methodology : Re-analyze XRD datasets using SHELXL with updated scattering factors for fluorine. Assess thermal motion parameters (B-factors) to distinguish static disorder from dynamic flexing of the fluorinated alkene. Compare with gas-phase electron diffraction data to isolate lattice-packing effects .

Methodological Tables

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.